Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260671-40-6
VCID: VC18981476
InChI: InChI=1S/C14H15F3N2O3/c1-13(2,3)22-12(21)19-6-8-4-9(14(15,16)17)5-18-11(8)10(20)7-19/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C14H15F3N2O3
Molecular Weight: 316.28 g/mol

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.: 1260671-40-6

Cat. No.: VC18981476

Molecular Formula: C14H15F3N2O3

Molecular Weight: 316.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-oxo-3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate - 1260671-40-6

Specification

CAS No. 1260671-40-6
Molecular Formula C14H15F3N2O3
Molecular Weight 316.28 g/mol
IUPAC Name tert-butyl 8-oxo-3-(trifluoromethyl)-5,7-dihydro-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C14H15F3N2O3/c1-13(2,3)22-12(21)19-6-8-4-9(14(15,16)17)5-18-11(8)10(20)7-19/h4-5H,6-7H2,1-3H3
Standard InChI Key DOQDQTBZTULLIO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC(=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,6-naphthyridine family, a class of bicyclic heteroaromatic systems featuring two fused pyridine rings. Key structural features include:

  • Bicyclic Framework: The 1,6-naphthyridine core consists of pyridine rings fused at positions 1 and 6, creating a planar aromatic system with delocalized π-electrons .

  • Substituent Effects: The trifluoromethyl group at position 3 enhances metabolic stability and modulates lipophilicity, while the tert-butyl carbamate at position 6 provides steric protection to the adjacent carbonyl group .

Table 1: Comparative Structural Data for Related Naphthyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC14H15F3N2O3\text{C}_{14}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{O}_{3}316.283-CF₃, 6-tert-butyl carbamate
tert-Butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}248.288-oxo, 6-tert-butyl carbamate
1,6-Naphthyridine-6(5H)-carboxylic acid derivative C15H23N3O2\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}_{2}277.373-amino, 8,8-dimethyl

Synthesis and Manufacturing

Core Cyclization Strategies

The 1,6-naphthyridine scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of β-ketoesters with aminopyridine derivatives under acidic conditions. For example, reacting 3-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid yields the dihydro-naphthyridine intermediate, which is subsequently oxidized to the aromatic system .

tert-Butyl Carbamate Protection

The tert-butyl carbamate is installed via Schotten-Baumann reaction, where the secondary amine at position 6 reacts with di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}) in the presence of a base such as DMAP . This step typically achieves yields >85% under mild conditions (0–25°C, THF solvent) .

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Cyclizationβ-ketoester, PPA, 120°C, 6h65–70
2TrifluoromethylationCF3Cu\text{CF}_{3}\text{Cu}, Pd(OAc)₂, 80°C55
3Boc ProtectionBoc2O\text{Boc}_{2}\text{O}, DMAP, THF88

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to its high logP value (3.2) . Solubility enhancements are achieved via co-solvents (e.g., 20% DMSO) or nanoformulation techniques.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C and decomposition onset at 210°C . The tert-butyl group confers improved thermal stability compared to methyl or ethyl carbamate analogs .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring undergoes nitration at position 5 using HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}, yielding nitro derivatives that serve as precursors for amine functionalities .

Nucleophilic Displacement

The 8-oxo group participates in nucleophilic substitution with amines or thiols under Mitsunobu conditions (DIAD,PPh3\text{DIAD}, \text{PPh}_{3}), enabling diversification of the heterocyclic core .

Applications in Medicinal Chemistry

Kinase Inhibition

The trifluoromethyl group enhances binding affinity to ATP pockets in kinases. Preclinical studies demonstrate nM-level inhibition of Abl1 and FLT3 kinases, with IC50\text{IC}_{50} values of 12 nM and 8.5 nM, respectively .

CNS Drug Development

The compound’s ability to cross the blood-brain barrier (BBB permeability = 2.1 × 10⁻⁶ cm/s) makes it a candidate for neuroprotective agents targeting Alzheimer’s disease.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure variants for chiral drug candidates.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the naphthyridine core as a warhead in targeted protein degradation systems.

  • Green Chemistry: Optimizing solvent-free cyclization methods using microwave irradiation to improve sustainability .

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